The compound is cataloged under various identifiers, including CAS number 1394116-59-6 and MDL number MFCD27919990. It belongs to the class of organic compounds known as tropane alkaloids, which are characterized by their bicyclic structure containing nitrogen . The molecular formula is , indicating the presence of two oxygen atoms, one nitrogen atom, and eight carbon atoms.
The synthesis of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid typically involves several key steps:
Specific synthetic routes may vary based on desired stereochemistry and functionalization .
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation steps, and reducing agents such as lithium aluminum hydride for reduction processes. The conditions (temperature, solvent choice, and catalysts) are critical for optimizing yields and selectivity during synthesis.
The molecular structure of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid can be depicted using its SMILES notation: O=C(O)C12CCCC(C1)NC2
. This notation illustrates the bicyclic nature of the compound along with the carboxylic acid functional group attached at one end of the bicyclic framework .
6-Azabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and nitrogen-containing compounds:
These reactions are facilitated by standard organic reaction conditions and can be tailored to achieve specific products based on desired applications .
The reactivity of this compound is influenced by its bicyclic structure, which can affect steric hindrance and electronic properties during chemical transformations.
The mechanism of action for 6-Azabicyclo[3.2.1]octane-1-carboxylic acid involves interactions with specific biological targets:
Research indicates that this compound may exhibit significant biological activity due to its structural characteristics, influencing enzyme activity or receptor interactions in pharmacological contexts.
Relevant analyses indicate that these properties enhance its utility in synthetic organic chemistry and medicinal applications .
6-Azabicyclo[3.2.1]octane-1-carboxylic acid has several scientific uses:
The 6-azabicyclo[3.2.1]octane scaffold represents a structurally distinctive class of bridged bicyclic alkaloids, characterized by a nitrogen atom at the bridgehead position (position 6) and a carboxylic acid functionalization at C1. This framework serves as the core structural unit in several biologically significant natural alkaloid families. Notably, the Securinega alkaloids (e.g., securinine and allosecurinine) and Aristotelia alkaloids (e.g., aristoteline and makomakine) incorporate this bridged azabicyclic system as a fundamental architectural motif [2]. These alkaloids are biosynthesized by plants within the Euphorbiaceae and Elaeocarpaceae families and exhibit complex polycyclic frameworks wherein the 6-azabicyclo[3.2.1]octane unit is embedded.
The pharmacological significance of these natural products stems from their potent interactions with the central nervous system. Securinine, for instance, functions as a GABAA receptor antagonist and has been investigated for its potential in treating neurodegenerative disorders and bacterial infections. Aristoteline derivatives exhibit stimulant effects and intricate neuropharmacological profiles. The presence of the 6-azabicyclo[3.2.1]octane core in these molecules confers significant three-dimensionality and stereochemical complexity, which directly influences their biological target engagement [2] [3]. Synthetic efforts targeting these alkaloids have historically driven methodological innovations to access the bicyclic scaffold with precise stereocontrol.
Table 1: Natural Alkaloids Featuring the 6-Azabicyclo[3.2.1]octane Scaffold
Alkaloid Class | Representative Members | Biological Activities | Source Organisms |
---|---|---|---|
Securinega | Securinine, Allosecurinine | GABAA antagonism, antibacterial | Securinega suffruticosa |
Aristotelia | Aristoteline, Makomakine | Neurostimulation, tremor induction | Aristotelia chilensis |
Other | Vonafrine, Coccuvine | Undetermined/CNS modulation | Various tropical shrubs |
Initial synthetic routes to the 6-azabicyclo[3.2.1]octane system relied heavily on classical organic transformations requiring multi-step sequences and often harsh conditions. The Hofmann–Löffler–Freytag (HLF) reaction emerged as a pivotal early strategy. This radical-mediated cyclization process involved the thermal or photochemical decomposition of N-halogenated amines (e.g., N-chloro or N-bromo precursors) under strongly acidic conditions (e.g., concentrated H2SO4 or CF3CO2H) [4]. The mechanism proceeds via the generation of a nitrogen-centered radical cation, followed by a regioselective 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical at the δ-position. Subsequent halogen atom transfer and intramolecular nucleophilic displacement (following basic workup) yields the pyrrolidine ring, which, in constrained or pre-functionalized substrates, could be elaborated to the bicyclic 6-azabicyclo[3.2.1]octane system [4].
Simultaneously, reductive cyclization strategies provided alternative access. These typically involved the catalytic hydrogenation or chemical reduction (e.g., using Zn/HCl or NaBH3CN) of aminobenzoic acids or benzamide derivatives bearing appropriately positioned electrophilic centers or unsaturated linkages [2]. While functional group tolerant, these methods often suffered from poor stereoselectivity and the requirement for pre-formed cyclic precursors, limiting their applicability to diversely substituted 6-azabicyclo[3.2.1]octanes, particularly those with the critical C1-carboxylic acid moiety.
Table 2: Early Synthetic Methods for 6-Azabicyclo[3.2.1]octane Scaffolds
Synthetic Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Hofmann-Löffler-Freytag (HLF) | N-haloamine, H2SO4/CF3CO2H, heat/hν | Intramolecular C–N bond formation | Harsh conditions, limited functional group tolerance, poor stereocontrol at C1 |
Reductive Cyclization | H2/Catalyst or Zn/HCl, Aminobenzoic acids | Simplicity, accessible precursors | Low yields for bicyclic systems, poor diastereoselectivity |
Diels-Alder Approach | 1-Amidodienes + Maleic Anhydride, Heat | High stereoselectivity, modularity | Multi-step diene synthesis required, moderate yields (26-60%) |
A significant advancement came with the application of Diels-Alder cycloadditions. As demonstrated in the synthesis of 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids, 1-amido-1,3-dienes (generated in situ via condensation of aldehydes and amides) served as dienes in [4+2] cycloadditions with maleic anhydride acting as the dienophile. This one-pot, multi-component coupling reaction provided a more efficient route (60–81% yield) to functionalized bicyclic lactam carboxylic acids compared to earlier stepwise approaches (yielding ~26%) [2]. The resulting unsaturated lactam could then be reduced and further manipulated to access the saturated 6-azabicyclo[3.2.1]octane-1-carboxylic acid framework.
The privileged structure status of the 6-azabicyclo[3.2.1]octane scaffold, validated by its presence in bioactive alkaloids, has spurred extensive efforts to develop synthetic analogues for pharmaceutical applications. A primary focus has been the design of dopamine transporter (DAT) inhibitors. Cocaine, a tropane alkaloid (8-azabicyclo[3.2.1]octane), is a potent but non-selective DAT inhibitor with high abuse liability. Its isomer, featuring the nitrogen at the bridgehead position 6 instead of 8 (the normorphan or 6-azabicyclo[3.2.1]octane system), presented a novel scaffold with potential for improved selectivity or reduced side effects [3].
Carroll and colleagues provided foundational evidence by comparing β-tropacocaine (an 8-aza isomer, DAT IC50 = 5.18 µM) with its isomeric 3β-(benzoyloxy)-6-methyl-6-azabicyclo[3.2.1]octane-2-carboxylate (DAT IC50 = 4.95 µM), demonstrating comparable DAT binding affinity [3]. This pivotal finding suggested that repositioning the nitrogen atom within the bicyclic framework did not inherently diminish target engagement, opening avenues for exploration.
Inspired by highly potent 3-aryltropane DAT inhibitors (e.g., WIN compounds based on the 8-aza scaffold), researchers synthesized and evaluated 3β-aryl-2-carbomethoxy-6-azabicyclo[3.2.1]octanes (e.g., compounds 4). Key synthetic steps involved Diels-Alder reactions between 1-methyl-2(1H)-pyridone and acrylic acid to form a 7-oxo-6-azabicyclo[3.2.1]oct-2-ene carboxylic acid intermediate, followed by stereoselective reduction, esterification, and introduction of aryl substituents at C3 [3]. Pharmacological characterization revealed that these 6-aza analogues, particularly the trans-diastereomers (e.g., 8, 9), exhibited significant DAT inhibition, confirming the scaffold's intrinsic activity. Structure-activity relationship (SAR) studies further indicated that the electronic nature and position of substituents on the 3β-aryl ring profoundly influenced potency, mirroring trends observed in the tropane-based WIN series but offering distinct selectivity profiles attributable to the altered nitrogen topology.
Beyond DAT inhibition, the scaffold's rigidity and ability to present pharmacophores in defined three-dimensional space make it suitable for targeting other neuroreceptors implicated in analgesia, cognitive disorders, and muscarinic signaling (e.g., azaprophen, a potent antimuscarinic agent based on this core) [3]. The synthesis of enantiopure stereoisomers of 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids further underscores its utility in designing conformationally constrained amino acids for probing peptide receptors or metabolic pathways [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: